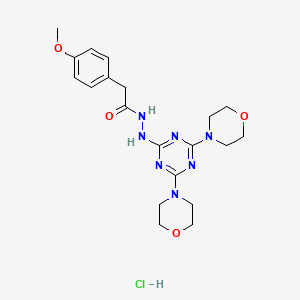

N'-(4,6-dimorpholino-1,3,5-triazin-2-yl)-2-(4-methoxyphenyl)acetohydrazide hydrochloride

Description

N'-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-2-(4-methoxyphenyl)acetohydrazide hydrochloride is a synthetic triazine derivative featuring a 1,3,5-triazine core substituted with two morpholine groups at the 4- and 6-positions and an acetohydrazide moiety at the 2-position. The hydrazide group is further functionalized with a 4-methoxyphenyl substituent, and the compound is stabilized as a hydrochloride salt to enhance solubility and bioavailability .

This compound belongs to a class of triazine-based molecules known for their diverse pharmacological activities, including anticancer, antimicrobial, and kinase inhibition properties.

Properties

IUPAC Name |

N'-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-2-(4-methoxyphenyl)acetohydrazide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N7O4.ClH/c1-29-16-4-2-15(3-5-16)14-17(28)24-25-18-21-19(26-6-10-30-11-7-26)23-20(22-18)27-8-12-31-13-9-27;/h2-5H,6-14H2,1H3,(H,24,28)(H,21,22,23,25);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOTHUPXDGUWGFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)NNC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28ClN7O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N'-(4,6-dimorpholino-1,3,5-triazin-2-yl)-2-(4-methoxyphenyl)acetohydrazide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies.

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of 4-(4,6-dimorpholino-1,3,5-triazin-2-yl)aniline with various acylating agents. The synthesis typically involves the following steps:

- Formation of the Triazine Core : The initial step involves the synthesis of the triazine ring through the reaction of morpholine derivatives with cyanuric chloride.

- Acetohydrazide Formation : The hydrazide is formed by reacting the triazine derivative with acetohydrazide under acidic conditions.

- Hydrochloride Salt Formation : The final product is converted into its hydrochloride salt for enhanced solubility and stability.

Antimicrobial Activity

Research indicates that compounds containing the triazine moiety exhibit notable antimicrobial properties. For instance, derivatives similar to N'-(4,6-dimorpholino-1,3,5-triazin-2-yl)-2-(4-methoxyphenyl)acetohydrazide have shown effectiveness against various bacterial strains. A study demonstrated that related triazine derivatives displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .

Anti-inflammatory Effects

Triazine derivatives have been studied for their anti-inflammatory properties. A systematic review highlighted that compounds with similar structures significantly inhibited pro-inflammatory cytokines in vitro. This suggests that N'-(4,6-dimorpholino-1,3,5-triazin-2-yl)-2-(4-methoxyphenyl)acetohydrazide may also possess potential anti-inflammatory activity .

Anticancer Activity

Several studies have explored the anticancer potential of triazine derivatives. For instance, a compound structurally related to N'-(4,6-dimorpholino-1,3,5-triazin-2-yl)-2-(4-methoxyphenyl)acetohydrazide exhibited cytotoxicity against various cancer cell lines including breast and colon cancer cells. The IC50 values for these compounds were reported to be as low as 27.3 µM against T47D breast cancer cells .

Case Studies

- Case Study on Antibacterial Activity : A recent study evaluated the antibacterial effects of various triazine derivatives including N'-(4,6-dimorpholino-1,3,5-triazin-2-yl)-2-(4-methoxyphenyl)acetohydrazide against clinical isolates of Mycobacterium tuberculosis. The results indicated that these compounds could serve as potential candidates for tuberculosis treatment due to their ability to inhibit bacterial growth effectively .

- Case Study on Anticancer Properties : In a comparative study involving several triazine-based compounds, N'-(4,6-dimorpholino-1,3,5-triazin-2-yl)-2-(4-methoxyphenyl)acetohydrazide was shown to induce apoptosis in cancer cells through mitochondrial pathways. This was evidenced by increased levels of reactive oxygen species (ROS) and activation of caspases .

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions due to the presence of hydrazide and triazine groups. Key hydrolysis pathways include:

| Reaction Site | Conditions | Products | Mechanism |

|---|---|---|---|

| Hydrazide group | Acidic (HCl, H₂SO₄) | 2-(4-Methoxyphenyl)acetic acid + Hydrazine hydrochloride | Cleavage of C–N bond in hydrazide |

| Triazine ring | Alkaline (NaOH, KOH) | 4,6-Dimorpholino-1,3,5-triazin-2-amine + 2-(4-Methoxyphenyl)acetate derivatives | Nucleophilic attack on triazine carbons |

-

The hydrazide group hydrolyzes to yield 2-(4-methoxyphenyl)acetic acid and hydrazine derivatives, as observed in structurally related acetohydrazides .

-

The triazine ring’s electron-deficient carbons are susceptible to hydroxide ion attack, leading to ring-opening or substitution .

Nucleophilic Substitution

The triazine ring’s chlorine-free structure (unlike cyanuric chloride) directs substitution reactions toward morpholino or hydrazide-linked positions.

-

Morpholino groups act as electron-donating substituents, reducing triazine’s electrophilicity compared to halogenated analogs .

-

Substituents at the 4- and 6-positions exhibit lower reactivity than the 2-position hydrazide group .

Cyclization Reactions

The hydrazide moiety facilitates cyclization under dehydrating or catalytic conditions:

-

Cyclization often preserves the triazine core while modifying the hydrazide’s reactivity.

Reduction Reactions

Selective reduction targets the hydrazide or triazine groups:

Comparison with Similar Compounds

Data Tables

Table 1: Anticancer Activity of Selected Triazine Derivatives

*Data gaps indicate need for targeted assays.

Table 2: Key Functional Group Impacts

| Functional Group | Role/Impact | Example Compound |

|---|---|---|

| 4-Methoxyphenyl | Enhances lipophilicity | Acetohydrazide HCl |

| Morpholine | Improves solubility/H-bonding | All triazine derivatives |

| Metal Coordination (Cu(II)) | Boosts anticancer/antioxidant activity | Complex 1 |

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step nucleophilic substitution and condensation reactions. A general method includes reacting 4,6-dichloro-1,3,5-triazine with morpholine to introduce morpholino groups, followed by hydrazide formation via reaction with 2-(4-methoxyphenyl)acetohydrazide. Key parameters include:

- Temperature control : Reflux in ethanol (80–85°C) ensures complete substitution .

- Catalysts : Anhydrous potassium carbonate (K₂CO₃) facilitates deprotonation and nucleophilic attack in non-polar solvents like toluene .

- Purification : Recrystallization from ethanol (95%) removes unreacted starting materials . Yield optimization may require adjusting stoichiometric ratios (e.g., 1:3 molar ratio of triazine to hydrazide derivatives) and reaction duration (8–12 hours) .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- NMR spectroscopy : ¹H and ¹³C NMR identify morpholino protons (δ 3.6–3.8 ppm) and methoxyphenyl signals (δ 3.8 ppm for OCH₃) .

- Elemental analysis : Validates C, H, N, and Cl content (e.g., C: 55.48%, H: 2.82%, N: 15.37% for analogous triazine derivatives) .

- Mass spectrometry (HRMS) : Confirms molecular ion peaks and fragmentation patterns .

Q. How should researchers design initial biological activity assays for this compound?

- Enzyme inhibition assays : Use target enzymes (e.g., kinases) in buffer systems (pH 7.4) with spectrophotometric detection of substrate conversion .

- Cellular cytotoxicity : Test against cancer cell lines (e.g., MCF-7) using MTT assays, with IC₅₀ calculations via nonlinear regression .

- Controls : Include positive controls (e.g., doxorubicin) and solvent-only blanks to validate results .

Advanced Research Questions

Q. What strategies are effective for modifying the morpholino or methoxyphenyl groups to study structure-activity relationships (SAR)?

- Morpholino substitution : Replace morpholine with piperidine or thiomorpholine to assess steric/electronic effects. Monitor changes in solubility via logP measurements .

- Methoxyphenyl derivatives : Introduce electron-withdrawing groups (e.g., nitro) or extend conjugation (e.g., biphenyl) to evaluate π-π stacking interactions in receptor binding .

- Synthetic steps : Use Ullmann coupling or Suzuki-Miyaura reactions for aryl group diversification .

Q. How can computational methods resolve discrepancies in reported biological activity data?

- Molecular docking : Compare binding poses in target protein crystal structures (e.g., PDB entries) using AutoDock Vina .

- MD simulations : Run 100-ns trajectories to assess stability of ligand-protein complexes under physiological conditions .

- QSAR models : Corrogate substituent electronegativity or polar surface area with IC₅₀ values from diverse studies .

Q. What experimental designs mitigate variability in enzymatic assay results for this compound?

- Split-plot designs : Randomize triplicate measurements across plates to control for inter-day variability .

- Blocking factors : Account for temperature fluctuations or reagent lot differences using ANOVA with post-hoc Tukey tests .

- Standardization : Pre-incubate enzymes with inhibitors for 30 minutes to ensure equilibrium binding .

Q. How can researchers address contradictory spectral data in structural elucidation?

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings .

- X-ray crystallography : Obtain single crystals via slow evaporation in ethanol/water (9:1) to confirm absolute configuration .

- Alternative synthesis pathways : Validate intermediates via stepwise characterization to isolate discrepancies .

Methodological Notes

- Synthesis reproducibility : Ensure anhydrous conditions (molecular sieves) and inert atmospheres (N₂/Ar) to prevent hydrolysis of triazine intermediates .

- Biological assay validation : Use Hill slope analysis to confirm sigmoidal dose-response curves, excluding non-specific toxicity .

- Data reporting : Follow APA standards for statistical methods (e.g., p-values, confidence intervals) to enhance cross-study comparability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.